2-Bromo-3-(cyclohexyloxy)acrylaldehyde finds application in scientific research as a key intermediate for the synthesis of functionalized imidazolecarboxaldehydes []. Imidazolecarboxaldehydes are a class of heterocyclic compounds with significant biological activity. Their properties make them attractive candidates for drug discovery efforts [].
One study describes the utilization of 2-bromo-3-(cyclohexyloxy)acrylaldehyde in the large-scale production of a late-stage intermediate for an investigational active pharmaceutical ingredient (API) containing an imidazolecarboxaldehyde unit []. The selection of 2-bromo-3-(cyclohexyloxy)acrylaldehyde stemmed from its desirable properties for this application.
2-Bromo-3-(cyclohexyloxy)acrylaldehyde is an organic compound characterized by its unique structure, which includes a bromine atom, an acrylaldehyde functional group, and a cyclohexyloxy substituent. Its molecular formula is C₉H₁₃BrO₂, and it has a molecular weight of approximately 233.1 g/mol . The compound is notable for its potential applications in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and fine chemicals.
The reactivity of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde primarily involves nucleophilic substitutions and condensation reactions. It can undergo reactions typical of aldehydes, such as:
While specific biological activities for 2-Bromo-3-(cyclohexyloxy)acrylaldehyde have not been extensively documented, compounds with similar structures often exhibit notable pharmacological properties. For instance, derivatives of acrylaldehyde are known to possess antimicrobial and anti-inflammatory activities. Research into related compounds suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents .
The synthesis of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde can be achieved through several methods, including:
2-Bromo-3-(cyclohexyloxy)acrylaldehyde finds applications primarily in organic synthesis as an intermediate for:
Interaction studies involving 2-Bromo-3-(cyclohexyloxy)acrylaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules. Furthermore, investigations into its interaction with biological targets could reveal insights into its pharmacological potential.
Several compounds share structural similarities with 2-Bromo-3-(cyclohexyloxy)acrylaldehyde. A comparative analysis highlights its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Bromopropionaldehyde | Simple bromo-aldehyde | Less complex; lacks cyclohexyloxy group |
3-Cyclohexyloxybenzaldehyde | Contains cyclohexyloxy but lacks bromine | Aromatic structure; different reactivity profile |
4-Bromobenzaldehyde | Bromo-substituted benzaldehyde | Aromatic system; more stable than acrylaldehydes |
2-Bromo-3-methylbutyraldehyde | Similar bromo-aldehyde structure | Aliphatic chain instead of cyclohexyl |
The presence of both the bromine atom and the cyclohexyloxy group in 2-Bromo-3-(cyclohexyloxy)acrylaldehyde contributes to its distinctive reactivity and potential applications compared to these similar compounds.
The development of 2-bromo-3-(cyclohexyloxy)acrylaldehyde originated from pharmaceutical industry needs for stable bromomalonaldehyde derivatives. Researchers at Wyeth Research first reported its synthesis in 2010 while developing late-stage intermediates for an investigational active pharmaceutical ingredient (API). Initial attempts focused on ethyl enol ethers of bromomalonaldehyde but faced stability issues during long-term storage. Through systematic evaluation of six enol ether derivatives, the cyclohexyl variant demonstrated superior solid-state stability (melting point 66.5°C) compared to liquid-phase alternatives. This discovery solved critical challenges in maintaining reagent integrity during multi-ton API production campaigns.
As an isolable enol ether, 2-bromo-3-(cyclohexyloxy)acrylaldehyde bridges the reactivity gap between unstable α-bromoaldehydes and practical synthetic applications:
The compound’s dual functionality permits sequential transformations unavailable through direct bromomalonaldehyde use. For instance, its application in synthesizing 2-(4-n-alkoxyphenyl)-5-bromopyrimidines demonstrates versatility in heterocycle formation.
Structurally, 2-bromo-3-(cyclohexyloxy)acrylaldehyde belongs to the α-bromo enol ether subclass with the general formula C₉H₁₃BrO₂. Key structural features include:
Synthetic access typically involves acid-catalyzed condensation of bromomalonaldehyde with cyclohexanol under Dean-Stark conditions. This method achieves 80% yield on multi-hundred-kilogram scales through careful control of azeotropic water removal.
The classical synthesis of 2-bromo-3-(cyclohexyloxy)acrylaldehyde revolves around the conversion of 2-bromomalonaldehyde into stable enol ether derivatives. Early methods involved reacting 2-bromomalonaldehyde with cyclohexanol under acidic conditions to form the corresponding enol ether. This approach leverages the equilibrium between the aldehyde and its enol tautomer, which is stabilized by the electron-donating cyclohexyl group [2] [4].
A critical challenge in classical routes was identifying an enol ether derivative with sufficient stability for isolation and storage. Comparative studies of ethyl, isopropyl, and cyclohexyl enol ethers revealed that the cyclohexyl variant crystallizes as a solid (melting point: 66.5°C), unlike its liquid counterparts [4]. This property enabled its use in multi-step syntheses without degradation, a necessity for industrial campaigns producing over 1.1 metric tons of the compound [2].
Table 1: Comparison of Enol Ether Derivatives of 2-Bromomalonaldehyde
Enol Ether Group | Physical State | Thermal Decomposition Onset (°C) | Isolation Feasibility |
---|---|---|---|
Ethyl | Liquid | 178 | Low |
Isopropyl | Liquid | 165 | Low |
Cyclohexyl | Solid | 158 | High |
The reaction typically proceeds in dichloromethane or toluene, with yields averaging 80% after solvent exchange and crystallization [4]. However, early processes faced safety risks during solvent removal, as concentrated solutions risked exothermic decomposition exceeding reactor vent capacities [2].
Recent advancements have integrated transition metal catalysis and oxidative methods. For instance, palladium(II)-mediated oxidative Heck reactions enable the coupling of acrolein derivatives with arylboronic acids, offering a pathway to α,β-unsaturated aldehydes under mild conditions [6]. While not directly applied to 2-bromo-3-(cyclohexyloxy)acrylaldehyde, this methodology inspires analogous strategies for functionalizing brominated acrylaldehydes.
Microwave-assisted synthesis has also reduced reaction times from hours to minutes. In one protocol, acrolein derivatives reacted with arylboronic acids at 100°C for 30 minutes using Pd(OAc)₂ and 2,9-dimethyl-1,10-phenanthroline (dmphen) as ligands, achieving yields up to 92% [6]. Such methods could be adapted to streamline the synthesis of brominated acrylaldehyde precursors.
Optimizing classical routes has focused on enhancing stability and scalability. Key adjustments include:
These modifications enabled the production of 330 kg batches with consistent purity (>95%) [2].
Catalytic innovations have expanded the toolbox for synthesizing acrylaldehyde derivatives. A patent describes the oxidation of 2-bromo-1,3-propanediol to 2-bromomalondialdehyde using sodium hypochlorite and catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in water, achieving >99% purity [3]. This method avoids hazardous organic solvents and could precede enol ether formation with cyclohexanol.
Photoredox–Brønsted base hybrid catalysis, demonstrated in allylic C–H alkylation of enol silyl ethers, offers a blueprint for functionalizing 2-bromo-3-(cyclohexyloxy)acrylaldehyde under visible light irradiation [5]. Such methods enable bond formation at ambient temperatures, preserving thermally sensitive bromo and aldehyde groups.
Efforts to align synthesis with green chemistry principles have yielded:
These approaches address environmental concerns while maintaining efficiency, as evidenced by the 80% average yield in large-scale enol ether production [2].